molecular formula C5H11NO2 B1401894 3-(Hydroxymethyl)pyrrolidin-3-ol CAS No. 1363381-92-3

3-(Hydroxymethyl)pyrrolidin-3-ol

Cat. No.: B1401894
CAS No.: 1363381-92-3
M. Wt: 117.15 g/mol
InChI Key: IEVFAEYHOYSFTH-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)pyrrolidin-3-ol is a versatile organic compound with a pyrrolidine ring structure. It is characterized by the presence of a hydroxymethyl group attached to the third carbon of the pyrrolidine ring.

Biochemical Analysis

Biochemical Properties

3-(Hydroxymethyl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as an intermediate in the synthesis of bioactive molecules through 1,3-dipolar cycloaddition reactions . The compound’s hydroxyl group allows it to form hydrogen bonds with other biomolecules, facilitating its interaction with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling proteins, leading to changes in downstream cellular responses . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or translational processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its biochemical activity and efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or enhancing cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions . These metabolic pathways are essential for understanding the compound’s overall biochemical impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy in various biological contexts.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding how the compound exerts its biochemical effects within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the practical large-scale synthesis methods for 3-(Hydroxymethyl)pyrrolidin-3-ol involves a 1,3-dipolar cycloaddition reaction. This reaction is carried out using the dipolarophile (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam and the achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. The reaction proceeds without the need for chromatography, followed by reduction with lithium aluminum hydride and catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale operations. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and catalytic hydrogenation are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce various pyrrolidine derivatives .

Scientific Research Applications

3-(Hydroxymethyl)pyrrolidin-3-ol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

3-(Hydroxymethyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

    4-(Hydroxymethyl)pyrrolidin-3-ol: This compound has a similar structure but with the hydroxymethyl group attached to the fourth carbon of the pyrrolidine ring.

    3-(Hydroxymethyl)pyrrolidin-2-ol: In this compound, the hydroxymethyl group is attached to the second carbon of the pyrrolidine ring.

Properties

IUPAC Name

3-(hydroxymethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-4-5(8)1-2-6-3-5/h6-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVFAEYHOYSFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303528
Record name 3-Hydroxy-3-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-92-3
Record name 3-Hydroxy-3-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-3-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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